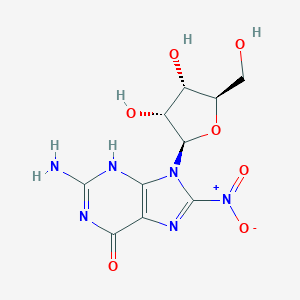

8-Nitroguanosina

Descripción general

Descripción

8-nitroguanosine is guanosine substituted at the purine 8-position by a nitro group.

Aplicaciones Científicas De Investigación

Inhibición de la proteína quinasa G1α

Los derivados de 8-nitroguanosina, como el this compound 3′,5′-monofosfato cíclico Rp-isómero, se han sintetizado y caracterizado por sus potentes efectos inhibitorios sobre la proteína quinasa G1α (PKG1α) . PKG1α juega un papel crucial en la regulación de la relajación del músculo liso vascular, la plasticidad sináptica neuronal y las actividades plaquetarias. La inhibición de PKG1α por derivados de this compound proporciona una herramienta valiosa para estudiar las vías de señalización celular reguladas por PKG.

Patogénesis viral

La investigación ha indicado que la formación de this compound ocurre en la neumonía viral, lo que sugiere su papel en la patogénesis de las infecciones virales . El estudio de la this compound en este contexto puede conducir a una mejor comprensión de la patogénesis viral inducida por óxido nítrico y la posible focalización terapéutica del daño del ácido nucleico en enfermedades virales.

Marcador de estrés oxidativo

La this compound se forma en condiciones asociadas con la producción excesiva tanto de óxido nítrico (NO) como de especies reactivas de oxígeno en células de mamíferos . Sirve como un marcador de estrés oxidativo y daño nitrativo, que son factores críticos en varias enfermedades, incluida la inflamación, la neurodegeneración y el cáncer.

Señalización celular

El derivado endógeno this compound 3′,5′-monofosfato cíclico (8-nitro-cGMP) causa activación persistente de PKG1α a través de la unión covalente a residuos de cisteína de la enzima, un proceso conocido como S-guanylación de proteínas . Esta modificación es significativa para comprender los mecanismos de señalización celular y el papel de la this compound en la modulación de estas vías.

Respuestas vasculares

Los derivados de this compound han mostrado efectos sobre las respuestas vasculares, particularmente en el contexto de la relajación vascular . El estudio de estos compuestos puede contribuir al desarrollo de nuevos agentes terapéuticos para enfermedades cardiovasculares mediante la modulación del tono del músculo liso vascular.

Daño y reparación del ADN

La this compound es un producto de la nitración de guanina en el ADN mediada por peroxinitrito, lo que puede conducir a mutaciones e inestabilidad genómica . Comprender sus mecanismos de formación y reparación es crucial para desarrollar estrategias para prevenir y tratar enfermedades causadas por el daño del ADN.

Mecanismo De Acción

Target of Action

8-Nitroguanosine primarily targets proteins and nucleic acids in cells . It modifies the cysteine residues of proteins, a process known as protein S-guanylation . This modification modulates the functions of these proteins .

Mode of Action

8-Nitroguanosine interacts with its targets through a unique electrophilic intermediate involved in intracellular redox signaling . This nitrated version of guanosine triphosphate (GTP) modifies the cysteine residues of proteins, altering their functions . This process is known as protein S-guanylation .

Biochemical Pathways

8-Nitroguanosine is involved in two distinct biochemical pathways . In the first pathway, 8-nitroguanosine is reduced to 8-aminoguanosine, which is then phosphorolysed to yield 8-aminoguanine . In the second pathway, 8-nitroguanosine is converted to 8-nitroguanine, which is then reduced to 8-aminoguanine . Both pathways contribute to the biosynthesis of 8-aminoguanine .

Pharmacokinetics

It is known that 8-nitroguanosine is naturally occurring and can be formed in cells under certain conditions .

Result of Action

The action of 8-Nitroguanosine results in the formation of 8-aminoguanine, a compound that exerts natriuretic and antihypertensive activity . The formation of 8-aminoguanine is associated with the nitration of guanosine, a process that occurs during inflammation and can increase the incidence of mutation during DNA replication .

Action Environment

The action of 8-Nitroguanosine is influenced by environmental factors such as the presence of reactive nitrogen and oxygen species . These species can enhance the formation of 8-Nitroguanosine and its subsequent conversion to 8-aminoguanine . Additionally, the action of 8-Nitroguanosine is also influenced by the presence of nitric oxide, which is generated in excess during inflammation and can lead to the formation of 8-Nitroguanosine .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

8-Nitroguanosine interacts with various enzymes, proteins, and other biomolecules. It is involved in protein S-guanylation, a novel protein post-translational modification . This modification is facilitated by the electrophilic properties of 8-Nitroguanosine, which allows it to chemically interact with protein thiols . Azido- and fluoro- derivatives of 8-nitroguanosine have been developed to further explore this protein S-guanylation .

Cellular Effects

8-Nitroguanosine has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in animal cells, 8-nitroguanosine has been found to mediate NO-dependent signaling pathways . In bacteria-infected cells, endogenous 8-nitro-cGMP promotes autophagic exclusion of invading group A Streptococci from murine macrophages .

Molecular Mechanism

The molecular mechanism of action of 8-Nitroguanosine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 8-nitroguanosine can modify the surface of bacteria via protein S-guanylation, promoting subsequent Lys63-linked polyubiquitination .

Temporal Effects in Laboratory Settings

The effects of 8-Nitroguanosine change over time in laboratory settings. It has been found that 8-Nitroguanosine is relatively stable under conditions of biological systems and media . It can develop some 8-nitroguanine upon storage .

Metabolic Pathways

8-Nitroguanosine is involved in several metabolic pathways. It is formed from guanosine-5′-triphosphate by a combined action of reactive nitrogen (RNS) and oxygen species (ROS) and guanylate cyclase . In Sprague-Dawley and Dahl rats, 8-aminoguanine occurs naturally via two distinct pathways, one of which involves the reduction of 8-nitroguanosine to 8-aminoguanosine .

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOMRFOXYDMAH-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587396 | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-53-5 | |

| Record name | 8-Nitroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

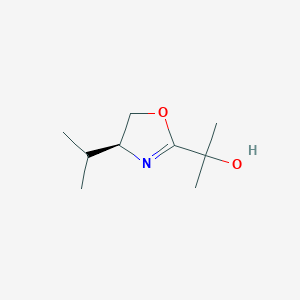

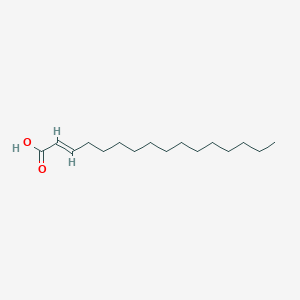

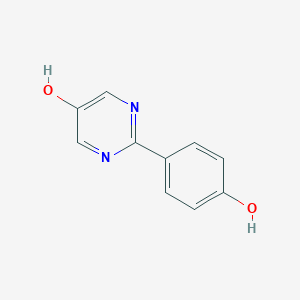

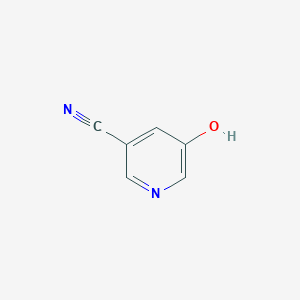

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-nitroguanosine, and how is it formed?

A1: 8-Nitroguanosine is a nitrated derivative of guanosine, a naturally occurring nucleoside found in DNA and RNA. It is formed endogenously by the reaction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) with guanine nucleotides, primarily GTP [, , , ]. One of the major pathways involves peroxynitrite, a potent oxidant formed from the reaction of nitric oxide (NO) with superoxide [, ].

Q2: What makes 8-nitroguanosine unique compared to other oxidized guanine products?

A2: Unlike other oxidized guanine products, 8-nitroguanosine exhibits electrophilic properties. This allows it to react with protein sulfhydryl groups, leading to a novel post-translational modification termed S-guanylation [, , ].

Q3: Can you explain more about S-guanylation and its implications?

A3: S-guanylation involves the covalent attachment of a cGMP moiety from 8-nitroguanosine to cysteine residues in proteins [, ]. This modification can alter protein function and has been implicated in various cellular processes, including redox signaling and antioxidant responses [, , , ].

Q4: What is the connection between 8-nitroguanosine and oxidative stress?

A4: While 8-nitroguanosine is a marker of oxidative stress, it also plays a role in regulating the cellular response to it. 8-Nitroguanosine activates the Nrf2 pathway, a key regulator of antioxidant defense mechanisms, by S-guanylating Keap1, a negative regulator of Nrf2 [, ]. This leads to the induction of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells against oxidative damage [, , ].

Q5: Are there any links between 8-nitroguanosine and diseases?

A5: Elevated levels of 8-nitroguanosine have been observed in various diseases associated with oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative diseases, and cancer [, , ]. It is also implicated in the pathogenesis of viral infections [, ]. For example, 8-nitroguanosine formation was observed in the hearts of mice with cardiac hypertrophy and was associated with increased nitrative stress [].

Q6: Can reactive sulfur species (RSS) influence 8-nitroguanosine signaling?

A6: Yes, RSS, particularly hydrogen sulfide (H2S) and cysteine hydropersulfides (CysSSH), can modulate 8-nitro-cGMP signaling [, , ]. H2S can react with 8-nitro-cGMP, leading to its sulfhydration. This interplay between RSS and 8-nitro-cGMP adds another layer of complexity to redox signaling [].

Q7: What is the role of 8-nitro-cGMP in autophagy?

A7: Studies suggest that 8-nitro-cGMP can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins []. This process plays a role in the innate immune response by eliminating invading pathogens, a process termed "xenophagy" []. 8-Nitro-cGMP was found to mediate the selective targeting of group A Streptococcus into autophagosomes, highlighting its role in antibacterial autophagy [].

Q8: What is the molecular formula and weight of 8-nitroguanosine?

A8: The molecular formula of 8-nitroguanosine is C10H12N6O8, and its molecular weight is 344.24 g/mol [].

Q9: What are the major spectroscopic techniques used to characterize 8-nitroguanosine?

A9: 8-Nitroguanosine can be characterized using a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including tautomeric forms [].

- Ultraviolet-visible (UV/Vis) spectroscopy: Useful for identifying characteristic absorption peaks [, ].

- Electrospray Ionization Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation patterns [, ].

- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: A sensitive method for separating and quantifying 8-nitroguanosine, particularly in biological samples [, , ].

Q10: What are the challenges in detecting and quantifying 8-nitroguanosine in biological samples?

A10: 8-Nitroguanosine can be unstable, especially under certain conditions, making its detection and quantification challenging []. Sophisticated analytical techniques, such as HPLC with electrochemical detection or tandem mass spectrometry, are often required to accurately measure its levels in complex biological matrices [, ].

Q11: Are there any specific biomarkers being investigated for 8-nitroguanosine activity?

A11: While 8-nitroguanosine itself serves as a biomarker for oxidative and nitrative stress, research on specific downstream biomarkers to predict efficacy, monitor treatment response, or identify adverse effects is ongoing. Identifying specific S-guanylated proteins and their altered functions in different disease contexts holds promise for developing more targeted biomarkers.

Q12: What are the potential therapeutic applications of targeting 8-nitroguanosine signaling?

A12: Given its involvement in oxidative stress, inflammation, and immune responses, modulating 8-nitroguanosine signaling pathways holds therapeutic potential for various diseases [, , ]. For instance, enhancing 8-nitro-cGMP formation or mimicking its effects could be beneficial in conditions where boosting antioxidant defenses is desired. Conversely, inhibiting its formation or signaling might be helpful in diseases driven by excessive inflammation or nitrative stress [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)